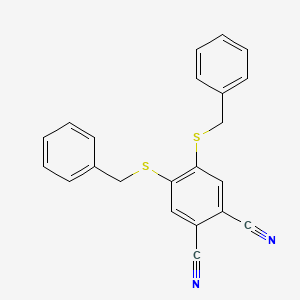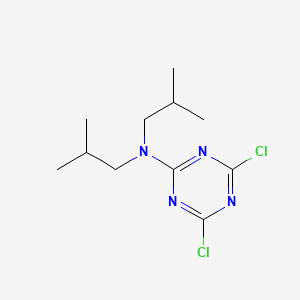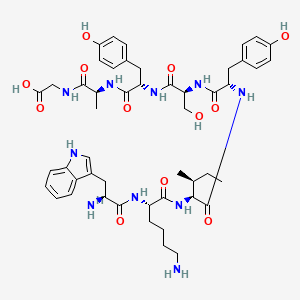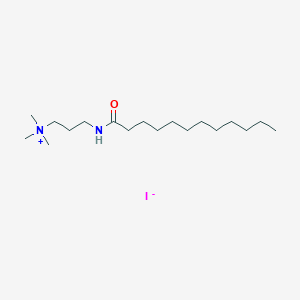![molecular formula C10H20O2Te B14247797 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- CAS No. 444144-97-2](/img/structure/B14247797.png)
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- is a heterocyclic organic compound It features a five-membered ring with two oxygen atoms and a tellurium-containing side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds and diols in the presence of a Brönsted or Lewis acid catalyst . For 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-, the synthesis involves the reaction of a carbonyl compound with 1,2-ethanediol and a butyltelluroethyl group under acidic conditions. The reaction typically requires refluxing in toluene with a catalyst like toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves similar methods but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- involves its interaction with molecular targets through its tellurium-containing side chain. This side chain can participate in redox reactions, influencing various biochemical pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar structure but with a six-membered ring.
1,2-Dioxolane:
Tetrahydrofuran (THF): Related compound with a five-membered ring but without the tellurium-containing side chain.
Uniqueness
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- is unique due to its tellurium-containing side chain, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring redox activity and complex formation .
Properties
CAS No. |
444144-97-2 |
|---|---|
Molecular Formula |
C10H20O2Te |
Molecular Weight |
299.9 g/mol |
IUPAC Name |
2-(2-butyltellanylethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2Te/c1-3-4-8-13-9-5-10(2)11-6-7-12-10/h3-9H2,1-2H3 |
InChI Key |
XMBIQYBGLHQVTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]CCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)

![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)

![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
